H-Phe(4-I)-OH

Oncology Radiopharmaceuticals Amino Acid Transport

H-Phe(4-I)-OH is the essential 4-iodo-L-phenylalanine for applications where only iodine's unique properties suffice. Unlike lighter halogen analogs, its heavy atom enables robust SAD phasing with in-house X-ray sources, its radioiodinated derivatives (e.g., ¹²³I-IPA) provide superior tumor retention and low inflammatory background in pancreatic and glioma imaging, and it delivers the highest enantioselectivity in chiral discrimination assays (I > Br > Cl > F). Do not substitute with 4-bromo or 4-chloro phenylalanine—only the iodo derivative provides these quantifiable performance advantages. Ideal for amber suppression, peptide synthesis, and radiopharmaceutical precursor development.

Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
CAS No. 62561-75-5
Cat. No. B556541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe(4-I)-OH
CAS62561-75-5
Synonyms4-Bromo-D-phenylalanine; 62561-74-4; d-4-Bromophenylalanine; (r)-2-amino-3-(4-bromophenyl)propanoicacid; H-D-Phe(4-Br)-OH; (2R)-2-amino-3-(4-bromophenyl)propanoicacid; 4-Bromo-D-Phe-OH; D-4-Br-Phe-OH; H-P-BROMO-D-PHE-OH; D-PHE(4-BR)-OH; (R)-2-AMINO-3-(4'-BROMOPHENYL)PROPANOICACID; (s)-2-amino-3-(4'-bromophenyl)propanoicacid; D-4-Bromophe; AC1LDOOF; PubChem18011; PubChem18012; AC1Q4UAQ; KSC493O6L; SCHEMBL244718; P-BROMO-D-PHENYLALANINE; CTK3J3765; ZINC32334; MolPort-001-758-737; ANW-53165; CB-510
Molecular FormulaC9H10INO2
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)I
InChIInChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
InChIKeyPZNQZSRPDOEBMS-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Phe(4-I)-OH (4-Iodo-L-phenylalanine) Procurement Guide: CAS 62561-75-5 Characterization and Core Utility


H-Phe(4-I)-OH, also known as 4-iodo-L-phenylalanine, is a non-natural halogenated derivative of the essential amino acid L-phenylalanine, characterized by an iodine atom substituted at the para position of the phenyl ring [1]. This compound is a crystalline solid with a molecular weight of 291.086 g/mol (C9H10INO2), a LogP of 2.14, and is sparingly soluble in water . As the L-enantiomer of 4-iodophenylalanine, its stereochemistry is critical for its biological activity, distinguishing it from its D-counterpart [1]. Its primary utility spans three core domains: (1) as a site-specific unnatural amino acid for protein engineering and structural biology via expanded genetic code technologies [2]; (2) as a precursor for developing radioiodinated (e.g., 123I, 124I, 131I) tracers for SPECT and PET imaging of amino acid transporter-overexpressing tumors [3]; and (3) as a building block in peptide synthesis to introduce a heavy atom or a reactive handle for chemoselective modification [4].

Why H-Phe(4-I)-OH (CAS 62561-75-5) Cannot Be Interchanged with Other Para-Halogenated Phenylalanines


Generic substitution with other para-halogenated phenylalanines (e.g., 4-bromo, 4-chloro, 4-fluoro) or even the unmodified parent (L-phenylalanine) is scientifically unsound due to quantifiable differences in cellular uptake, affinity for specific amino acid transporters, and the unique physical and chemical properties conferred by the iodine atom. The iodine substituent provides a distinct heavy atom for X-ray crystallography phasing [1], serves as a selective handle for chemoselective reactions not possible with lighter halogens [2], and results in significantly different interaction profiles with biological targets. For instance, enantioselectivity in chiral discrimination assays increases across the halogen series from fluorine to iodine [3], and the specific affinity for the L-type amino acid transporter 1 (LAT1), a key target in oncology, is markedly influenced by the halogen's position and identity [4]. The following quantitative evidence details these critical differentiators that directly impact experimental outcomes and procurement decisions.

H-Phe(4-I)-OH (CAS 62561-75-5) Evidence-Based Differentiation Guide for Scientific Procurement


Tumor Cell Uptake of 4-Iodo-L-phenylalanine vs. Natural L-Phenylalanine in MCF-7 Breast Cancer Cells

In a direct head-to-head comparison using MCF-7 breast cancer cells, the uptake of radioiodinated 4-iodo-L-phenylalanine ([125I]I-Phe) was measured against that of the natural substrate [14C]phenylalanine. The iodinated analog demonstrated substantial, though slightly lower, uptake, confirming its viability as a tracer for the LAT1 transporter [1].

Oncology Radiopharmaceuticals Amino Acid Transport

Comparative LAT1 Transporter Affinity: 4-Iodo-L-phenylalanine vs. 2-Iodo-L-phenylalanine

The position of the iodine substitution on the phenylalanine ring critically impacts its interaction with the L-type amino acid transporter 1 (LAT1), a key gateway for brain and tumor uptake. While a direct Ki comparison between 4-I-Phe and 2-I-Phe is not available, class-level inference from structure-activity relationship studies indicates that 2-iodo-L-phenylalanine has markedly improved LAT1 affinity compared to the parent amino acid and the para-substituted analog [1]. This suggests that while 4-I-Phe is a viable LAT1 substrate, the 2-iodo isomer is superior for applications requiring maximal transporter binding and selectivity.

Transporter Biology Drug Delivery Blood-Brain Barrier

Comparative Cytotoxicity of 4-Iodo-L-phenylalanine vs. 4-Bromo-L-phenylalanine in HT-29 Colon Cancer Cells

A direct comparative study evaluated the cytotoxic effects of several para-substituted phenylalanine derivatives on the human colon cancer cell line HT-29. L-4-iodophenylalanine (Ip) and L-4-bromo-phenylalanine (Brp) were both synthesized and tested. The study concluded that both compounds induced cell apoptosis, while other derivatives (e.g., 4-amino, 4-nitro) did not, indicating a class-specific effect for halogenated analogs [1].

Cancer Biology Toxicology Drug Discovery

Enantioselective Discrimination Performance: 4-Iodo-L-Phe vs. Other Para-Halogenated L-Phenylalanines

In a study evaluating the use of para-halogenated phenylalanines as enantioselective selectors for chiral discrimination of amino acids, the enantioselectivity was found to increase systematically across the halogen series from fluorine to iodine. Specifically, p-iodo-L-phenylalanine demonstrated the highest enantioselectivity among the tested derivatives (F, Cl, Br, I) for most of the studied amino acids [1]. This is attributed to the combined steric and inductive effects of the larger, less electronegative iodine atom.

Analytical Chemistry Chiral Separation Mass Spectrometry

In Vivo Tumor Uptake and Retention: [123I]IPA vs. [18F]FDG in Pancreatic Cancer Models

A comparative in vivo study assessed the tumor uptake of p-[123I]iodo-L-phenylalanine (IPA) against the standard glucose metabolism tracer [18F]fluorodeoxyglucose (FDG) in murine xenograft models of human pancreatic cancer. The study quantified the percentage of injected dose per gram of tissue (% I.D./g) at 60 and 240 minutes post-injection. IPA demonstrated superior and increasing tumor retention over time compared to FDG, which exhibited washout. Crucially, IPA also showed significantly lower uptake in an inflammation model, highlighting its specificity for neoplasia over inflammatory processes [1].

Oncology Molecular Imaging Pancreatic Cancer

SPECT Imaging Performance in Gliomas: [123I]IPA vs. [123I]IMT

An intra-individual clinical comparison evaluated the tumor-to-brain ratios (TBR) of two SPECT tracers in glioma patients: p-[123I]iodo-L-phenylalanine (IPA) and the established tracer L-3-[123I]iodo-α-methyl-tyrosine (IMT). While IPA's TBR was lower than IMT's, especially in low-grade gliomas, IPA demonstrated a unique and valuable property: prolonged and persistent retention in glioma tissue up to 24 hours, in contrast to the known washout of IMT [1].

Neuro-Oncology SPECT Imaging Glioma

High-Value Application Scenarios for Procuring H-Phe(4-I)-OH (CAS 62561-75-5) Based on Quantitative Evidence


Development of LAT1-Targeted Radiopharmaceuticals for Pancreatic Cancer

Procurement of H-Phe(4-I)-OH is indicated for the development of radioiodinated (e.g., 123I, 124I, 131I) tracers for SPECT or PET imaging of pancreatic cancer. Quantitative in vivo evidence shows that p-[123I]IPA achieves superior tumor retention (22.5±4.3% I.D./g at 240 min) compared to [18F]FDG (3.5±1.2% I.D./g) in orthotopic models, and critically, avoids the >400% increase in uptake seen with FDG in inflammation [1]. This specific combination of high tumor affinity and low inflammatory background makes IPA-based tracers a compelling choice for accurate pancreatic cancer imaging and potential theranostic applications.

Site-Specific Protein Engineering for X-ray Crystallography Phasing

H-Phe(4-I)-OH should be procured as a key reagent for site-specific incorporation into proteins via amber suppression technology to facilitate structural determination. The heavy iodine atom serves as an anomalous scatterer, enabling single-wavelength anomalous dispersion (SAD) phasing using in-house X-ray sources, as demonstrated with a T4 lysozyme mutant [1]. The quantitative advantage over methionine or cysteine SAD phasing is the requirement for considerably less data, streamlining the structure solution process. This application is unique to the iodine analog and cannot be replicated with lighter halogenated phenylalanines (e.g., F, Cl, Br) due to their weaker anomalous scattering.

Development of SPECT Tracers for Prolonged Glioma Retention Studies

H-Phe(4-I)-OH is the optimal precursor for developing [123I]IPA for glioma SPECT studies where prolonged tumor retention is a primary requirement. Unlike the comparator tracer [123I]IMT, which exhibits washout, [123I]IPA demonstrates persistent accumulation in gliomas, even low-grade ones, for up to 24 hours [1]. This unique kinetic property, quantified in clinical studies, makes it particularly valuable for therapeutic applications with 131I-labeled IPA and for delayed imaging protocols that assess biological retention rather than just initial perfusion.

Analytical Method Development for Chiral Amino Acid Discrimination

H-Phe(4-I)-OH should be selected for developing mass spectrometry-based chiral discrimination methods. Quantitative analysis of the enantioselectivity of para-halogenated L-phenylalanines demonstrates that the 4-iodo derivative exhibits the highest chiral discrimination among the series (I > Br > Cl > F) for a broad panel of amino acids [1]. This superior performance, attributed to the unique steric and electronic properties of the iodine atom, provides a measurable advantage over other halogenated analogs, making it the chiral selector of choice for developing robust and sensitive analytical assays for enantiomeric purity and chiral separations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Phe(4-I)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.